molecular formula C14H12S B1606628 1,2-Dimethyldibenzothiophene CAS No. 31317-14-3

1,2-Dimethyldibenzothiophene

Cat. No. B1606628
CAS RN: 31317-14-3
M. Wt: 212.31 g/mol
InChI Key: AXDZBUZLJGBONR-UHFFFAOYSA-N
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Description

1,2-Dimethyldibenzothiophene is a chemical compound with the molecular formula C14H12S . It is related to dibenzothiophene, which consists of two benzene rings fused to a central thiophene ring .


Molecular Structure Analysis

The molecular structure of 1,2-Dimethyldibenzothiophene consists of a thiophene ring fused with two benzene rings, and two methyl groups attached to the thiophene ring .


Physical And Chemical Properties Analysis

1,2-Dimethyldibenzothiophene has a molecular weight of 212.31 and a predicted boiling point of 369.4±11.0 °C. Its predicted density is 1.181±0.06 g/cm3 .

Scientific Research Applications

  • Hydrodesulfurization Studies :

    • Farag and Sakanishi (2004) investigated the hydrodesulfurization of 4,6-dimethyldibenzothiophene using a MoS2 catalyst. They found that the reaction proceeded through direct desulfurization and hydrogenation pathways, with H2S concentration significantly affecting the catalytic activity and selectivity (Farag & Sakanishi, 2004).
    • Triantafyllidis and Deliyanni (2014) explored the adsorption of 4,6-dimethyldibenzothiophene on various activated carbons for desulfurization of diesel fuels. The study highlighted the importance of pore size and surface functional groups in adsorption efficiency (Triantafyllidis & Deliyanni, 2014).
  • Catalyst Development and Analysis :

    • Cychosz, Wong-Foy, and Matzger (2008) demonstrated the use of microporous coordination polymers (MCPs) for the adsorption of large organosulfur compounds like 4,6-dimethyldibenzothiophene. The study emphasized the significance of pore size in MCPs for effective adsorption (Cychosz et al., 2008).
    • Shen et al. (2015) synthesized porous glass supported with titanium silicalite (TS-1) particles for the catalytic oxidative desulfurization of 4,6-dimethyldibenzothiophene. The study focused on the effects of various reaction conditions on the catalytic performance, providing insights into the optimized conditions for desulfurization (Shen et al., 2015).
  • Organic Synthesis and Chemical Transformations :

    • Fujiwara, Acton, and Goodman (1968) synthesized 1,4-dimethyldibenzothiophene and studied its conversion to different chemical structures, contributing to the field of heterocyclic chemistry (Fujiwara et al., 1968).
    • Xu et al. (2011) prepared 1,2,3,4-Tetrahydro-4,6-dimethyldibenzothiophene via Tilak Annulation, demonstrating a method for synthesizing complex organic molecules (Xu et al., 2011).

properties

IUPAC Name

1,2-dimethyldibenzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12S/c1-9-7-8-13-14(10(9)2)11-5-3-4-6-12(11)15-13/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXDZBUZLJGBONR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC3=CC=CC=C32)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00953360
Record name 1,2-Dimethyldibenzo[b,d]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00953360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dimethyldibenzothiophene

CAS RN

31317-14-3
Record name Dibenzothiophene, 1,2-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031317143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dimethyldibenzo[b,d]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00953360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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